1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyridine ring, and an imidazole ring.
Preparation Methods
The synthesis of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The pyridine and imidazole rings are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .
Comparison with Similar Compounds
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexyl-1H-imidazole-4-carboxamide can be compared with other similar compounds that contain the 1,2,4-oxadiazole ring, such as:
- 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride These compounds share the 1,2,4-oxadiazole core but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and potential applications .
Properties
Molecular Formula |
C21H26N6O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclohexylimidazole-4-carboxamide |
InChI |
InChI=1S/C21H26N6O2/c1-21(2,3)20-25-19(29-26-20)14-9-10-22-17(11-14)27-12-16(23-13-27)18(28)24-15-7-5-4-6-8-15/h9-13,15H,4-8H2,1-3H3,(H,24,28) |
InChI Key |
JYHWFXYVZUOELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.